molecular formula C11H7ClO2 B3820100 6-(4-Chlorophenyl)pyran-2-one

6-(4-Chlorophenyl)pyran-2-one

Cat. No.: B3820100
M. Wt: 206.62 g/mol
InChI Key: COJFGMLCKZHERZ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)pyran-2-one is a heterocyclic compound featuring a six-membered oxygen-containing ring with a chlorophenyl group attached at the sixth position. This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties .

Scientific Research Applications

6-(4-Chlorophenyl)pyran-2-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)pyran-2-one typically involves multicomponent reactions (MCRs) due to their efficiency and atom economy. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, and acid-base catalysis . The reaction conditions often include mild temperatures and environmentally friendly solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale MCRs using continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyran ring and a chlorophenyl group makes it particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

6-(4-chlorophenyl)pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-9-6-4-8(5-7-9)10-2-1-3-11(13)14-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJFGMLCKZHERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC(=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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